p38-alpha MAPK-IN-1

Descripción

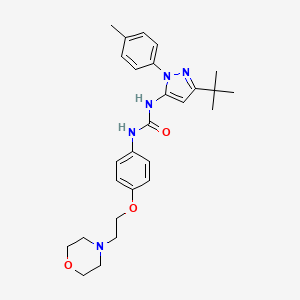

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O3/c1-20-5-9-22(10-6-20)32-25(19-24(30-32)27(2,3)4)29-26(33)28-21-7-11-23(12-8-21)35-18-15-31-13-16-34-17-14-31/h5-12,19H,13-18H2,1-4H3,(H2,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZNJFWQVYAVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C=C3)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Compound P38 Alpha Mapk in 1: Mechanism of Action and Selectivity

Characterization as an Inhibitor of p38α MAPK

p38-alpha MAPK-IN-1 has been identified as an inhibitor of the α-isoform of the p38 mitogen-activated protein kinase (MAPK). Its inhibitory activity has been quantified through various biochemical assays. In an enzyme fragment complementation (EFC) displacement assay, this compound demonstrated an IC50 value of 2300 nM. medchemexpress.comrauh-lab.de A separate homogeneous time-resolved fluorescence (HTRF) assay reported an IC50 value of 5500 nM. medchemexpress.comrauh-lab.de Furthermore, its functional effect in a cellular context was determined by its ability to inhibit the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) in THP-1 cells, with an effective concentration (EC50) of 6200 nM. nih.gov This compound is specifically referenced as "Compound 12" in the primary scientific literature that characterizes it. rauh-lab.de

Inhibitory Mechanism: Binding and Conformational Aspects

The inhibitory action of this compound is not that of a simple competitive inhibitor. Instead, it functions by targeting and stabilizing an inactive conformation of the p38α kinase, a mechanism characteristic of Type III inhibitors. medchemexpress.comguidetoimmunopharmacology.org

Competitive Binding to ATP-binding Site

While many kinase inhibitors compete directly with adenosine (B11128) triphosphate (ATP) for binding to the active enzyme, this compound operates differently. It was characterized using a novel displacement assay specifically designed to identify molecules that stabilize inactive kinase conformations. medchemexpress.comguidetoimmunopharmacology.org This suggests that its primary mechanism is not based on simple competition with ATP in the active state of the enzyme. These types of inhibitors often bind to an allosteric site, a location distinct from the highly conserved ATP pocket. medchemexpress.com

Induced Conformational Changes

Inhibitors that stabilize inactive kinase states, such as this compound, typically induce significant conformational changes. A key structural element in kinase activation is the "DFG" motif (Asp-Phe-Gly) at the beginning of the activation loop. In an active kinase, this motif is in a "DFG-in" conformation, allowing for proper alignment of residues for catalysis. Type II and some Type III inhibitors bind to and stabilize a "DFG-out" conformation, where the phenylalanine residue of the motif moves out of its active position, disrupting the catalytic site and preventing kinase activity. medchemexpress.com The assay used to characterize this compound was developed specifically to find such "DFG-out" stabilizers, indicating that this is the likely conformational change induced by the compound. medchemexpress.com

Selectivity Profile of this compound

A critical aspect of any kinase inhibitor is its selectivity, both among closely related isoforms and across the broader spectrum of kinases in the human kinome.

Isoform Selectivity within the p38 MAPK Family (α vs. β, γ, δ)

The p38 MAPK family consists of four isoforms: α (alpha), β (beta), γ (gamma), and δ (delta). ebmt.org While this compound is characterized as a p38α inhibitor, detailed, publicly available data quantifying its inhibitory activity against the β, γ, and δ isoforms is not specified in the primary literature. The development of isoform-selective inhibitors is a key challenge in the field, as the different isoforms can have distinct or even opposing biological roles.

Pan-Kinase Selectivity Assessment

The broader selectivity of this compound across the human kinome has not been extensively detailed in available public data. Kinase selectivity is often determined by screening the compound against a large panel of diverse kinases. This type of analysis is crucial as off-target inhibition can lead to unexpected biological effects. While the primary study focused on its interaction with p38α and JNK2, a comprehensive selectivity panel for this compound is not provided. medchemexpress.com

Interactive Data Table: Inhibitory Activity of this compound

| Assay Type | Target/Effect | IC50 / EC50 (nM) | Reference |

| EFC Displacement Assay | p38α MAPK | 2300 | medchemexpress.com |

| HTRF Assay | p38α MAPK | 5500 | medchemexpress.com |

| Cellular Assay | LPS-induced TNF-α production | 6200 | nih.gov |

Impact on p38α Downstream Signaling

As an inhibitor of p38α, this compound is expected to exert its biological effects by blocking the kinase's ability to phosphorylate its downstream targets. This interference disrupts the signaling cascade that is normally initiated by stressors and pro-inflammatory cytokines. nih.gov The consequences of this inhibition are most notably observed in the phosphorylation of direct substrates and the subsequent modulation of gene expression and cytokine production. nih.govembopress.org

One of the most critical downstream substrates of p38α is the MAPK-activated protein kinase 2 (MK2). pnas.orgnih.gov In resting cells, p38α and MK2 form a complex within the nucleus. pnas.org Upon activation by upstream signals, p38α phosphorylates MK2 at several key residues, including Thr222, Ser272, and Thr334. pnas.org This phosphorylation event activates MK2, enabling it to move from the nucleus to the cytoplasm, where it can then phosphorylate its own targets. pnas.org

By inhibiting p38α, this compound would prevent the phosphorylation and subsequent activation of MK2. This action effectively halts the signaling cascade at a crucial juncture, preventing the propagation of the inflammatory signal. The inhibition of the p38α/MK2 axis is a well-established mechanism for reducing inflammatory responses. pnas.orgnih.gov

Table 1: Key Downstream Substrates of p38α and the Anticipated Impact of this compound

| Downstream Substrate | Role in Signaling | Expected Effect of this compound |

| MAPK-activated protein kinase 2 (MK2) | Phosphorylated and activated by p38α; regulates cytokine mRNA stability and translation. pnas.orgnih.gov | Inhibition of MK2 phosphorylation and activation, leading to decreased pro-inflammatory cytokine production. |

| Activating transcription factor 2 (ATF-2) | Transcription factor activated by p38α phosphorylation; involved in gene expression related to stress and apoptosis. embopress.orgnih.gov | Reduced phosphorylation and activation, leading to altered gene transcription. |

| Signal transducer and activator of transcription 1 (STAT1) | Transcription factor whose serine phosphorylation is mediated by p38α, contributing to its transcriptional activity in response to interferons. nih.gov | Decreased serine phosphorylation, potentially reducing the expression of certain interferon-stimulated genes. |

This table is based on the known functions of the p38α MAPK pathway. The effects of this compound are inferred from its role as a p38α inhibitor.

The p38α MAPK pathway is a central regulator of the synthesis of pro-inflammatory cytokines at both the transcriptional and post-transcriptional levels. nih.govnih.gov A primary mechanism for this regulation is through the p38α/MK2 signaling axis. Activated MK2 phosphorylates and regulates various RNA-binding proteins, which in turn control the stability and translation of the messenger RNA (mRNA) for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov

Therefore, by inhibiting p38α and preventing the activation of MK2, this compound is anticipated to lead to the destabilization and reduced translation of these key pro-inflammatory cytokine mRNAs. This results in a decrease in their production and secretion. Studies involving the genetic silencing of p38α have demonstrated a significant reduction in the expression of IL-6. nih.gov Similarly, pharmacological inhibition of the p38 pathway has been shown to suppress the production of TNF-α, IL-1β, IL-6, and other inflammatory mediators like RANTES and GM-CSF. nih.gov

Furthermore, p38α influences gene expression by directly or indirectly phosphorylating a range of transcription factors. nih.gov This includes members of the ATF family, STAT1, and others that control the expression of genes involved in inflammation, cell cycle, and apoptosis. embopress.orgnih.gov Inhibition of p38α by this compound would modulate the activity of these transcription factors, altering the expression profile of numerous genes that are dependent on p38α signaling.

Table 2: Pro-inflammatory Cytokines Regulated by the p38α Pathway and Potential Impact of this compound

| Cytokine | Role in Inflammation | Expected Effect of this compound |

| Tumor Necrosis Factor-alpha (TNF-α) | A key mediator of acute inflammation. nih.govnih.gov | Decreased production due to inhibition of the p38α/MK2 axis, leading to mRNA destabilization. |

| Interleukin-1 beta (IL-1β) | A potent pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses. nih.gov | Reduced synthesis and secretion. |

| Interleukin-6 (IL-6) | A pleiotropic cytokine with roles in inflammation and the acute phase response. nih.gov | Lowered expression levels. |

| Interferon-gamma (IFNγ) | A critical cytokine for innate and adaptive immunity; its production in Th1 cells is regulated by p38α. embopress.org | Inhibition of production in specific immune cell subsets. |

This table outlines the established regulatory roles of the p38α MAPK pathway on key cytokines. The effects of this compound are projected based on its inhibitory action on p38α.

Cellular and Molecular Impact of P38 Alpha Mapk in 1 Inhibition

Effects on Inflammatory Responses

Inhibition of p38α MAPK significantly curtails inflammatory responses by modulating the production of inflammatory mediators and the function of immune cells. aginganddisease.orgresearchgate.netbohrium.comnih.govyoutube.com

The p38α MAPK pathway is a central hub for the production of pro-inflammatory cytokines and chemokines. aginganddisease.orgnih.gov Inhibition of p38α MAPK has been shown to effectively block the synthesis and release of key inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-6 (IL-6). aginganddisease.orgresearchgate.netnih.govyoutube.com This regulation occurs at both the transcriptional and post-transcriptional levels. aai.org For instance, p38α MAPK can phosphorylate and activate downstream kinases like MAPK-activated protein kinase 2 (MK2), which in turn stabilizes the mRNAs of pro-inflammatory cytokines, leading to their increased production. researchgate.net Consequently, inhibiting p38α disrupts this cascade, leading to a reduction in cytokine output.

In the central nervous system (CNS), p38α is a key isoform involved in neuroinflammation. aginganddisease.orgresearchgate.net Microglia, the resident immune cells of the CNS, rely on p38α signaling to produce inflammatory cytokines in response to stressors. aginganddisease.orgnih.gov Inhibition of p38α in microglia has been demonstrated to blunt trauma-induced inflammatory responses. nih.gov

Similarly, the release of various chemokines, which are responsible for recruiting immune cells to sites of inflammation, is also under the control of the p38 MAPK pathway. nih.gov Studies have shown that inhibition of p38 MAPK can decrease the release of chemokines such as IL-8, IP-10, and MCP-1. nih.gov

Table 1: Effect of p38α MAPK Inhibition on Cytokine and Chemokine Secretion

| Cytokine/Chemokine | Effect of p38α MAPK Inhibition | Cellular Context |

| TNFα | Decreased production/release | Macrophages, Microglia, Synoviocytes |

| IL-1β | Decreased production/release | Macrophages, Microglia |

| IL-6 | Decreased production/release | Macrophages, Synoviocytes |

| IL-8 | Decreased release | Bronchial epithelial cells |

| MCP-1 | Decreased release | Bronchial epithelial cells, Myeloma cells |

| IP-10 | Decreased release | Bronchial epithelial cells |

The inflammatory process also involves the activity of various enzymes that produce inflammatory mediators or degrade tissue. The expression and activity of these enzymes are often regulated by the p38α MAPK pathway.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The p38 MAPK pathway plays a significant role in regulating COX-2 expression. nih.govnih.gov Inhibition of p38 MAPK has been shown to decrease the expression of COX-2, in part by affecting the stability of its mRNA. nih.gov This suggests that p38α MAPK-IN-1 can effectively reduce prostaglandin-mediated inflammation.

Inducible Nitric Oxide Synthase (iNOS): While direct evidence for the regulation of iNOS by p38-alpha MAPK-IN-1 is specific, the broader p38 MAPK pathway is implicated in its expression in various inflammatory conditions.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade the extracellular matrix, a process that is crucial in both normal tissue remodeling and pathological conditions like arthritis and tumor invasion. The expression of several MMPs, including collagenase-1 (MMP-1) and stromelysin-1 (MMP-3), is strongly induced by pro-inflammatory stimuli via the p38α MAPK pathway. nih.gov Inhibition of p38α MAPK markedly reduces the expression of these MMPs by destabilizing their mRNA. nih.gov

Table 2: Impact of p38α MAPK Inhibition on Inflammatory Enzymes

| Enzyme | Effect of p38α MAPK Inhibition | Mechanism |

| COX-2 | Decreased expression | Decreased mRNA stability |

| MMP-1 | Decreased expression | mRNA destabilization |

| MMP-3 | Decreased expression | mRNA destabilization |

The inhibitory effects of this compound on inflammation are also mediated through its direct impact on the activation and function of key immune cells.

Macrophages: In macrophages, p38α MAPK is a critical signaling node that integrates signals from various inflammatory stimuli. nih.gov While it is known to promote the production of pro-inflammatory cytokines, its role can be context-dependent. nih.gov However, selective inhibition of p38α in macrophages generally leads to a dampened inflammatory response. nih.gov

Microglia: In the central nervous system, microglia are the primary immune effector cells. nih.gov The activation of p38α MAPK in microglia is a key step in the initiation of neuroinflammatory responses following injury or in neurodegenerative diseases. nih.govnih.govmdpi.com Inhibition of p38α in microglia can suppress the development of neuropathic pain and reduce inflammatory responses after traumatic brain injury. nih.govmdpi.com

Astrocytes: Astrocytes, another major glial cell type in the CNS, also contribute to neuroinflammation. uky.edu The p38α MAPK pathway is involved in astrocyte activation and the production of inflammatory mediators. nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.net Inhibition of p38α in astrocytes can attenuate their reactive state and reduce the formation of glial scars after ischemic stroke. nih.gov

Influence on Cell Fate Processes

Beyond its role in inflammation, p38α MAPK is a key regulator of fundamental cellular processes that determine cell fate, including proliferation, growth, and differentiation. youtube.com

The p38α MAPK pathway has a complex and often cell-type-specific role in cell proliferation. In some contexts, it can act as a tumor suppressor by promoting cell cycle arrest, while in others, it can support proliferation. youtube.com Notably, in skeletal muscle, p38α is crucial for halting myoblast proliferation, a prerequisite for differentiation. nih.govembopress.org Myoblasts lacking p38α exhibit delayed cell-cycle exit and continue to proliferate even in conditions that would normally promote differentiation. nih.govembopress.orgresearchgate.net This is partly due to the antagonistic relationship between p38α and the JNK signaling pathway, which promotes proliferation. embopress.orgresearchgate.net

The differentiation of various cell lineages is tightly controlled by signaling pathways, with p38α MAPK playing a pivotal role.

Osteoblast Differentiation: Osteoblasts are responsible for bone formation. The p38 MAPK pathway is a positive regulator of osteoblast differentiation. nih.govjci.orgoup.comsemanticscholar.org Inhibition of p38 MAPK impairs the differentiation of pre-osteoblasts and the expression of key osteoblast markers like alkaline phosphatase (ALP) and osteocalcin. nih.govoup.com p38α MAPK can phosphorylate and enhance the activity of crucial transcription factors involved in osteogenesis. nih.gov

Myoblast Differentiation: Myoblasts are the precursor cells of muscle fibers. The p38α MAPK pathway is essential for myogenesis. nih.govembopress.orgmolbiolcell.orgjci.org Inhibition of p38α/β prevents the formation of myotubes and the expression of both early and late markers of muscle differentiation, such as myogenin and creatine (B1669601) kinase. jci.org p38α promotes myogenesis through multiple mechanisms, including the phosphorylation of myogenic transcription factors and the stabilization of myogenic transcripts. jci.org

Osteoclast Differentiation: Osteoclasts are multinucleated cells responsible for bone resorption. The p38 MAPK signaling pathway is required for the differentiation of osteoclast precursors into mature osteoclasts. oup.comoup.comnih.govexlibrisgroup.com Inhibition of p38 MAPK blocks osteoclast formation induced by key signaling molecules like RANKL. oup.comoup.comexlibrisgroup.com This effect appears to be a direct action on osteoclast precursors. oup.com Interestingly, while essential for their differentiation, p38 MAPK signaling does not seem to be required for the function of already mature osteoclasts. oup.comoup.comexlibrisgroup.com In the context of multiple myeloma, p38 signaling in myeloma cells can enhance osteoclast maturation. aacrjournals.org

Table 3: Role of p38α MAPK in Cell Differentiation

| Cell Type | Role of p38α MAPK in Differentiation | Effect of Inhibition |

| Osteoblast | Positive regulator | Impaired differentiation and mineralization |

| Myoblast | Essential for differentiation | Blocked myotube formation |

| Osteoclast | Required for differentiation | Inhibited osteoclast formation |

Apoptosis and Cell Survival (Context-Dependent Modulation)

The role of p38α MAPK in cell fate is complex, with its inhibition demonstrating a dual function in either promoting or preventing apoptosis, depending on the cellular context and the nature of the stimulus. nih.gov This duality underscores the intricate signaling networks that govern programmed cell death.

In many instances, p38α acts as a mediator of apoptosis. For example, its activation is essential for cisplatin-induced apoptosis in colon carcinoma cells. nih.gov The kinase can also regulate the expression and activity of Bcl-2 family members. In some cell types, p38α upregulates the pro-apoptotic protein Bax, sensitizing cells to apoptotic stimuli. nih.gov

Conversely, anti-apoptotic roles for p38α have also been described. In response to certain types of DNA damage, p38α can promote cell survival. nih.govnih.gov This pro-survival function is often linked to the G2 DNA damage checkpoint response, where p38α activity helps to maintain cell viability during cell cycle arrest, in part by upregulating Bcl-2 family proteins. nih.gov The duration of p38 activation is a critical determinant of the cellular outcome; transient activation is often associated with survival, whereas sustained activation typically leads to apoptosis. wikipedia.org Inhibition of p38α with compounds like this compound can therefore shift this delicate balance, either protecting cells from death or rendering them more susceptible, depending on the specific signaling milieu.

Table 1: Context-Dependent Roles of p38α MAPK in Apoptosis and Cell Survival

| Cellular Context | Stimulus | Role of p38α MAPK | Outcome of Inhibition | Supporting Findings |

|---|---|---|---|---|

| Colon Carcinoma Cells | Cisplatin (B142131) | Pro-apoptotic | Decreased apoptosis | Essential for cisplatin-induced apoptosis. nih.gov |

| Cardiomyocytes | Ischemia | Pro-apoptotic | Decreased apoptosis | Mediates upregulation of Bax mRNA and protein. nih.gov |

| Fibroblasts | DNA Damage | Anti-apoptotic | Increased apoptosis | Promotes cell survival. nih.gov |

| Cancer Cells (p53-deficient) | DNA Damage | Pro-survival | Increased apoptosis | Upregulates Bcl2 family proteins during G2 checkpoint arrest. nih.gov |

Cellular Senescence

Cellular senescence is a state of irreversible growth arrest that acts as a tumor-suppressive mechanism. The p38 MAPK pathway is a key player in the induction and maintenance of this state. Inhibition of p38α can counteract or delay the onset of cellular senescence in various cell types.

Activation of p38 MAPK signaling due to stressors like cell culture conditions can induce a senescent phenotype, characterized by positive staining for senescence-associated β-galactosidase (SA-β-gal) and increased expression of cell cycle inhibitors like p16 and p21. oup.com The use of a p38 MAPK inhibitor has been shown to reduce these markers and suppress the senescent phenotype in human corneal endothelial cells. oup.com Similarly, in Werner Syndrome, a premature aging disorder, fibroblasts exhibit accelerated senescence that can be prevented by p38 inhibitors, suggesting that p38 activation contributes to this progeroid phenotype. nih.govresearchgate.net

Furthermore, p38α MAPK is a crucial regulator of the Senescence-Associated Secretory Phenotype (SASP), which involves the secretion of a complex mixture of pro-inflammatory cytokines, growth factors, and proteases by senescent cells. nih.gov Inhibition of p38 MAPK markedly reduces the secretion of many SASP components, such as IL-6, independent of the DNA damage response (DDR) pathway. nih.gov This indicates that p38α acts as a central node in controlling the pro-inflammatory and tissue-remodeling aspects of the senescent state.

Table 2: Impact of p38α MAPK Inhibition on Cellular Senescence

| Cell Type | Condition/Model | Effect of p38α Inhibition | Key Markers Affected |

|---|---|---|---|

| Human Corneal Endothelial Cells | Culture Stress | Suppression of senescence | Decreased SA-β-gal, p16, p21. oup.com |

| Werner Syndrome Fibroblasts | Premature Aging | Rescue from accelerated senescence | Extended replicative capacity. nih.govresearchgate.net |

| Human Fetal Chorion Trophoblast Cells | Oxidative Stress | Reduction of senescence | Decreased senescence and SASP. researchgate.net |

| Normal Human Fibroblasts | Genotoxic Stress | Mitigation of SASP | Reduced secretion of IL-6 and other SASP factors. nih.gov |

Regulation of Cellular Stress Responses

Oxidative Stress Mitigation

While high levels of reactive oxygen species (ROS) can activate p38α MAPK to induce apoptosis, p38α also plays a protective role against lower levels of oxidative stress. frontiersin.org This is achieved through the induction of antioxidant genes, which helps to maintain intracellular ROS at non-toxic levels and promote cell survival.

In response to low levels of hydrogen peroxide (H₂O₂), the p38α MAPK-ATF-2 signaling cascade can mediate the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase-2 (SOD-2). frontiersin.org This induction of the antioxidant response allows cells to cope with oxidative insults and survive. Therefore, inhibiting p38α in this context could potentially impair the cell's ability to mount an effective antioxidant defense, leading to an accumulation of ROS and increased cellular damage. The p38 MAPK pathway is a known target for clinical trials in inflammatory diseases, but its beneficial role in mitigating oxidative stress highlights the need to balance its pathological and protective effects.

DNA Damage Response Modulation

The p38α MAPK pathway is an integral component of the DNA damage response (DDR), a network of signaling pathways that sense and respond to DNA lesions. Upon DNA damage, p38α is activated and contributes to the establishment of cell cycle checkpoints, particularly the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis.

While its role in the G2 checkpoint is established, studies have shown that p38α activity is not strictly required for the initiation of the checkpoint itself in some cancer cells, a role more critically dependent on the kinase Chk1. nih.gov However, during this G2 arrest, p38α plays a crucial pro-survival role by upregulating anti-apoptotic proteins. nih.gov Inhibition of p38α during a DNA damage-induced G2 arrest can trigger apoptosis. nih.gov Furthermore, activation of p38 MAPK in response to DNA double-strand breaks can lead to its translocation to the nucleus, facilitating the phosphorylation of nuclear targets involved in the G2/M checkpoint and DNA repair.

Angiogenesis and Vascular Remodeling

Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and disease. The p38α MAPK pathway is essential for stress-induced angiogenesis and vascular remodeling.

In cardiomyocytes under stress, p38α activation is both necessary and sufficient to induce the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. This myocyte-derived VEGF then acts in a paracrine manner on surrounding endothelial cells to promote vascular tube formation. Inhibition of p38α in myocytes impairs this stress-induced angiogenic response, which can lead to accelerated heart failure under conditions like pressure overload.

In endothelial cells themselves, p38 activation is a key downstream event following the stimulation of VEGFR2 by shear stress. This activation is necessary for shear stress-induced angiogenesis. Inhibition of p38 abolishes the increase in capillary density seen in response to chronically elevated capillary shear stress. These findings identify p38α as a critical mediator of the signaling required for adaptive vascular remodeling.

Table 3: Role of p38α MAPK in Angiogenesis

| Cell Type | Stimulus | Key Downstream Mediator | Outcome of p38α Inhibition |

|---|---|---|---|

| Cardiomyocytes | Pressure Overload/Hypoxia | VEGF | Impaired stress-induced angiogenesis. |

| Skeletal Muscle Microvascular Endothelial Cells | Shear Stress | VEGF | Abolished increase in capillary-to-fiber ratio. |

| Host Endothelial Cells | Tumor-secreted factors | FAK | Reduced endothelial cell migration and tumor angiogenesis. |

Extracellular Matrix Dynamics

The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling, a process tightly regulated by a balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). The p38 MAPK pathway is a significant regulator of this process, influencing the expression of various MMPs and contributing to ECM turnover in both physiological and pathological conditions.

In cardiac fibroblasts, p38 MAPK activation is important for upregulating the expression of specific MMPs. nih.gov In the context of heart failure, p38 activation contributes to pathological ECM remodeling, including interstitial fibrosis and increased MMP abundance. nih.gov Inhibition of p38 can attenuate this remodeling. nih.gov

The role of p38 in regulating MMPs can be complex and isoform-specific. For instance, in liver cancer cells, the PKCα/p38 MAPK pathway mediates the expression of MMP-1 and urokinase-type plasminogen activator (u-PA), and inhibition of p38 decreases their expression and subsequently reduces cell migration and invasion. frontiersin.org Conversely, in dermal fibroblasts stimulated with platelet-derived growth factor (PDGF), p38β2, but not p38α, acts as a negative regulator of MMP-1 expression. oup.com In this scenario, a specific p38 inhibitor enhanced MMP-1 induction. oup.com Furthermore, in eosinophils, p38 MAPK mediates the rapid release of stored MMP-9 in response to inflammatory stimuli. researchgate.net These findings illustrate that the effect of inhibiting p38α on ECM dynamics is highly dependent on the cell type, the specific stimulus, and the balance of p38 isoform activity.

Table 4: Regulation of Extracellular Matrix Components by p38 MAPK

| Cell/Tissue Context | Key ECM Component(s) | Effect of p38 MAPK Activation | Effect of p38 Inhibition |

|---|---|---|---|

| Heart/Cardiac Fibroblasts | MMPs, Interstitial Fibrosis | Increased MMP abundance and fibrosis. nih.govnih.gov | Attenuation of ECM remodeling. nih.gov |

| Liver Cancer Cells | MMP-1, u-PA | Increased expression. | Decreased expression, reduced migration/invasion. frontiersin.org |

| Dermal Fibroblasts (PDGF-stimulated) | MMP-1 | Negative regulation (by p38β2). oup.com | Enhanced MMP-1 induction. oup.com |

| Eosinophils (TNF-α stimulated) | MMP-9 | Rapid release from storage. researchgate.net | Blocked MMP-9 release. researchgate.net |

| Cardiac Fibroblasts (Mechanical Load) | Procollagen (B1174764) α1(I) | Negative regulation. nih.gov | Increased procollagen expression. nih.gov |

Synaptic Function and Neuronal Plasticity Modulation

The p38 MAPK signaling pathway is a critical regulator of synaptic plasticity, the process by which synaptic connections strengthen or weaken over time. nih.govnih.gov This kinase is highly expressed in brain regions vital for learning and memory, such as the hippocampus. nih.govnih.gov It is primarily known as a stress-activated protein kinase but also plays a fundamental role in bidirectional synaptic regulation, influencing both long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.govnih.gov

Inhibition of the p38α MAPK pathway is generally associated with the prevention of synaptic depression and a facilitation of synaptic potentiation, processes central to memory formation and cognitive function.

Role in Long-Term Depression (LTD)

There is a strong consensus that p38 MAPK activity is necessary for the induction of LTD, a long-lasting reduction in the strength of synaptic transmission. mdpi.com This has been observed in both N-methyl-D-aspartate (NMDA) receptor-dependent and metabotropic glutamate (B1630785) receptor (mGluR)-dependent forms of LTD. nih.govmdpi.com

mGluR-Dependent LTD: The activation of group I mGluRs initiates a signaling cascade that leads to the phosphorylation and activation of p38 MAPK. nih.gov Studies using the selective p38 MAPK inhibitor SB203580 have shown that it completely prevents the induction of LTD that would normally be triggered by mGluR agonists like DHPG. jneurosci.org This demonstrates that p38 MAPK stimulation is an essential step in this form of synaptic depression. jneurosci.org

NMDA-Dependent LTD: The specific genetic removal of the p38α isoform in astrocytes has been shown to virtually eliminate NMDA-dependent LTD. nih.gov This suggests that astrocytic p38α MAPK plays a crucial role in astrocyte-to-neuron communication that mediates this form of plasticity. nih.gov

By blocking the p38α MAPK pathway, an inhibitor like this compound is expected to prevent or reverse synaptic depression, thereby preserving synaptic strength.

Role in Long-Term Potentiation (LTP)

While p38 MAPK is primarily a mediator of synaptic depression, its activation also negatively impacts LTP, a persistent strengthening of synapses that follows high-frequency stimulation. mdpi.com Activation of p38 MAPK contributes to the inhibition of LTP. mdpi.com

Pathological Conditions: In the context of neuroinflammation or the presence of neurotoxic peptides like amyloid-β (Aβ), pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) are released. nih.gov TNF-α inhibits LTP in the hippocampus, and this effect is mediated through the p38 MAPK pathway. nih.gov Inhibition of p38 MAPK has been shown to reverse the detrimental effects of these cytokines on LTP. nih.gov

Depotentiation: p38 MAPK is also involved in depotentiation, the reversal of established LTP. Studies have shown that specific p38 MAPK inhibitors, such as SB203580 and SB239063, can effectively block depotentiation induced by low-frequency stimulation. nih.gov

Therefore, inhibiting p38α MAPK can be expected to protect or rescue LTP, particularly under conditions of stress or neuroinflammation, which is a key therapeutic goal for cognitive disorders.

Modulation of Dendritic Spines and Receptors

The p38 MAPK signaling cascade influences the physical structure of synapses and the trafficking of neurotransmitter receptors.

Dendritic Spine Morphology: The p38 MAPK pathway can affect the morphology of dendritic spines, the small protrusions on dendrites that receive most excitatory synaptic inputs. researchgate.net Its activity has been linked to the shrinkage of dendritic spines associated with LTD. researchgate.net

AMPA Receptor Trafficking: A key mechanism for expressing changes in synaptic strength is the regulation of AMPA receptor numbers at the postsynaptic membrane. The p38 MAPK signaling pathway has been identified as an important mediator of AMPA receptor surface trafficking, particularly its removal from the synapse during synaptic depression. nih.govmdpi.com

Inhibition of p38α MAPK would likely prevent the structural and molecular changes that lead to the weakening of synapses, such as spine shrinkage and the internalization of AMPA receptors.

The table below summarizes findings from studies using various p38 MAPK inhibitors, which provide a model for the expected effects of this compound.

| Experimental Model | Inhibitor Used | Key Finding | Implication for p38α MAPK Inhibition |

| Rat Hippocampal Slices | SB203580 | Prevented the induction of mGluR-dependent LTD. jneurosci.org | Protects against synaptic weakening. |

| Rat Hippocampal Slices | SB203580 | Blocked the reversal (depotentiation) of established LTP. nih.gov | Stabilizes and preserves potentiated synapses. |

| Aplysia Sensory-Motor Cocultures | SB203580 | Blocked FMRFa-induced short-term and long-term depression. nih.gov | Prevents both transient and lasting forms of synaptic depression. |

| Hypertensive Mouse Model | SKF86002 | Improved impaired LTP in hippocampal slices from hypertensive mice. | Rescues synaptic plasticity deficits associated with pathological conditions. |

Lack of Specific Research Data on the Therapeutic Applications of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no specific published research detailing the therapeutic potential and research applications of the compound This compound in the disease areas outlined in the provided structure.

The user's request for an article focusing solely on "this compound" and its role in Rheumatoid Arthritis, Diabetic Retinopathy, Pulmonary Inflammatory Conditions, Inflammatory Bowel Disease, other specific inflammatory conditions, and Neurodegenerative Diseases cannot be fulfilled at this time. Generating content for the specified sections (4.1 through 4.2 and their subsections) would require speculation and extrapolation from data on other p38 MAPK inhibitors, which would violate the strict instruction to focus exclusively on "this compound" and the core principle of scientific accuracy.

While the p38 alpha mitogen-activated protein kinase (MAPK) pathway is a well-established target in these disease areas, and numerous other inhibitors have been studied, "this compound" itself does not appear in the literature in these contexts.

What is Known About this compound

The available information on This compound is limited to its initial characterization as a chemical inhibitor of the p38 alpha MAPK enzyme (also known as MAPK14).

A 2010 study in the Journal of Medicinal Chemistry by Klüter et al. described the compound (referred to as compound 12 in the publication) as part of the development of a novel binding assay. selleckchem.com The primary focus of this research was to create a method for discovering kinase inhibitors that stabilize the inactive "DFG-out" conformation of the enzyme, a desirable characteristic for potential drug candidates. selleckchem.comnih.gov

The study established the inhibitory activity of this compound through biochemical assays:

IC50 of 2300 nM in an Enzyme Fragment Complementation (EFC) displacement assay. selleckchem.commedchemexpress.com

IC50 of 5500 nM in a Homogeneous Time Resolved Fluorescence (HTRF) assay. selleckchem.commedchemexpress.com

These findings confirm that this compound is a recognized inhibitor of its target, p38 alpha MAPK. selleckchem.commedchemexpress.com However, the paper does not present any data from cellular or animal models of disease to evaluate its therapeutic efficacy in any of the conditions specified in the article outline. Commercial suppliers of chemical reagents for research also list the compound, citing the same 2010 paper as the primary reference. selleckchem.commedchemexpress.com

Without further published studies on its biological effects in models of inflammatory, autoimmune, or neurodegenerative diseases, any discussion of its therapeutic potential would be purely hypothetical. Therefore, the requested article cannot be generated with the required scientific accuracy and adherence to the specified constraints.

Therapeutic Potential and Research Applications of P38 Alpha Mapk in 1

Neurodegenerative Diseases

Alzheimer's Disease: Targeting Aβ Accumulation, Tau Hyperphosphorylation, and Neuroinflammation

The pathology of Alzheimer's Disease (AD) is characterized by extracellular beta-amyloid (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. jscimedcentral.com The p38α MAPK pathway is intricately involved in these pathological hallmarks.

Tau Hyperphosphorylation: The p38α MAPK pathway directly contributes to the hyperphosphorylation of the tau protein. mdpi.combrightfocus.org Studies have shown that p38 MAPK can phosphorylate tau at multiple sites, a key step in the formation of neurofibrillary tangles. brightfocus.org In laboratory settings, treating nerve cells with media from cultured microglia induces p38 MAPK activation and subsequent tau hyperphosphorylation, mimicking the inflammatory environment of an AD brain. brightfocus.orgmdpi.com The use of p38 MAPK inhibitors in these models has been shown to block this process, significantly reducing tau hyperphosphorylation. brightfocus.orgmdpi.com

Parkinson's Disease: Attenuating α-Synuclein-Mediated Neurotoxicity

Parkinson's Disease (PD) is characterized by the loss of dopaminergic neurons and the accumulation of α-synuclein aggregates. The p38 MAPK pathway is implicated in the neuronal death triggered by these aggregates. jscimedcentral.com Environmental toxins known to induce parkinsonism, such as rotenone, can activate microglial cells via the p38 MAPK pathway, leading to neuronal damage. ijmcmed.org

Research indicates that mutant α-synuclein overexpression leads to the activation of p38 MAPK. nih.gov This, in turn, mediates mitochondrial dysfunction and neuronal loss. nih.gov Inhibition of the p38 MAPK pathway has been shown to attenuate these effects, restoring mitochondrial function and reducing cell death in cellular models of PD. nih.gov Furthermore, inhibiting p38α has been found to reduce neuroinflammation and ameliorate synaptic and motor deficits in mouse models overexpressing human α-synuclein. researchgate.net

Amyotrophic Lateral Sclerosis

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease affecting motor neurons. nih.gov The p38 MAPK pathway is activated in the motor neurons and microglia of ALS models and patients. mdpi.com This activation is thought to mediate the toxic effects of mutant proteins like SOD1 and FUS, contributing to glial activation, nitric oxide production, and the aberrant phosphorylation of neurofilaments, which are cytoskeletal components of neurons. mdpi.comresearchgate.net

A key pathological feature in some forms of ALS is defects in axonal transport. nih.gov Studies have identified p38 MAPK inhibitors through screens for compounds that could correct these transport deficits in cultured motor neurons from a mouse model of ALS. nih.gov Specifically, the p38α isoform was found to be responsible for these transport defects, and its inhibition restored normal transport rates in vivo. nih.gov This suggests that targeting p38α could be a viable therapeutic strategy for ALS. mdpi.comnih.gov

Traumatic Brain Injury

Following a traumatic brain injury (TBI), secondary injury mechanisms, including sustained neuroinflammation, contribute significantly to neuropathology. nih.gov The p38α MAPK signaling pathway in microglia is a key driver of the inflammatory response to TBI. nih.govnih.gov

Studies using mice with a deficiency in microglial p38α have shown protection against TBI-induced motor deficits and synaptic protein loss. nih.gov While wild-type mice exhibit prolonged microglial activation after TBI, this response is blunted in the p38α-deficient mice. nih.gov Deleting p38α specifically in microglia is sufficient to reduce the production of pro-inflammatory cytokines and chemokines and prevent persistent microglial activation following a focal TBI. nih.gov These findings highlight the role of microglial p38α in propagating a chronic pro-inflammatory environment after brain injury. nih.gov

Oncology: Dual Roles and Therapeutic Strategies

The p38 MAPK pathway plays a complex and often contradictory role in cancer. maplespub.com It can act as both a tumor suppressor and a promoter of tumor progression, depending on the cellular context, tumor type, and stage of the disease. selleckchem.commaplespub.com

Inhibition of Tumor Growth and Metastasis

The tumor-suppressive functions of p38α are linked to its ability to regulate the cell cycle and induce apoptosis (programmed cell death). selleckchem.com However, there is also substantial evidence for a pro-tumorigenic role. High levels of activated p38 MAPK have been correlated with poor prognosis and metastasis in some cancers, such as breast cancer. adooq.com The pathway can facilitate the survival and proliferation of tumor cells and help them resist chemotherapy. adooq.com

Inhibition of p38 MAPK can impair the growth of tumors in animal models of breast cancer. adooq.com The pathway is also involved in the migration of tumor cells and the process of epithelial-to-mesenchymal transition (EMT), which is crucial for metastasis. adooq.com However, in other contexts, p38 activation in cancer cells has been shown to inhibit metastasis. nih.gov This dual role underscores the complexity of targeting this pathway in oncology.

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME), which includes stromal cells like cancer-associated fibroblasts (CAFs), immune cells, and signaling molecules, is critical for tumor development. maplespub.com The p38 MAPK pathway plays a significant role in modulating the TME, largely through its control of inflammatory responses. selleckchem.com

In pancreatic cancer, for example, tumor cells use p38α MAPK signaling to produce the cytokine IL-1α. nih.gov This cytokine, in turn, activates CAFs in the stroma, creating an inflammatory and immunosuppressive microenvironment that promotes tumor growth and resistance to chemotherapy. nih.gov Pharmacological inhibition of p38 MAPK has been shown to decrease IL-1α production, attenuate the inflammatory CAF phenotype, and favorably modulate immunosuppressive myeloid populations within the tumor. nih.gov This ultimately enhances the efficacy of chemotherapy in animal models. nih.gov

Role in Therapy Resistance (e.g., Endocrine Therapy)

The p38 MAPK pathway is recognized for its role in promoting cell survival and contributing to resistance against various cancer therapies. nih.govtandfonline.comresearchgate.net In the context of breast cancer, the p38 MAPK pathway is known to foster endocrine therapy resistance and support hormone-independent cell proliferation. nih.govtandfonline.com High levels of active p38 MAPK have been associated with tamoxifen (B1202) resistance in breast cancer patients. aacrjournals.org

Mechanistically, p38α can phosphorylate the estrogen receptor alpha (ERα), leading to its activation. nih.gov The use of p38 inhibitors, such as RWJ67657, has been shown to block this activation in ER-positive breast cancer cell lines like MCF-7. nih.govtandfonline.com This inhibition affects both the AF-1 and AF-2 activation domains of ERα and also diminishes the transcriptional activity of ER coactivators like SRC-1, SRC-2, and SRC-3. nih.govtandfonline.com The activation of the MAPK pathway is a known mechanism in the development of endocrine resistance. frontiersin.org Furthermore, resistance to chemotherapeutic drugs that cause DNA damage, such as doxorubicin, is also linked to p38α activation, which mediates cell survival. aacrjournals.orgmaplespub.com Inhibition of p38α can sensitize tumor cells to these chemotherapeutic agents, suggesting that the pathway facilitates drug resistance. aacrjournals.org In multiple myeloma, resistance to treatments like bortezomib (B1684674) can induce p38 activation, which may be linked to chemoresistance. nih.gov

Applications in Specific Cancers (e.g., Glioblastoma, Multiple Myeloma, Breast, Ovarian, Lung, Pancreatic)

The function of p38 MAPK signaling is highly context-dependent, acting as either a tumor suppressor or promoter in different malignancies. nih.govmdpi.com Consequently, its inhibition presents a therapeutic strategy in several types of cancer. nih.gov

Glioblastoma: In malignant brain tumors like glioblastoma (GBM), the p38 MAPK pathway is considered an oncogenic factor that contributes to tumor initiation, progression, and resistance to chemotherapy. nih.govresearchgate.net Phosphorylated p38 MAPK is seen as a potential biomarker for glioma progression, as its activation is positively correlated with tumor grade and contributes to invasion and metastasis. nih.gov Therefore, targeting p38 with small-molecule inhibitors is being explored as a therapeutic approach for gliomas. nih.gov

Multiple Myeloma: The p38 MAPK pathway is constitutively active in multiple myeloma (MM) and is implicated in its pathogenesis. nih.govnih.gov Targeting p38 MAPK has been identified as a novel therapeutic strategy to overcome drug resistance and improve patient outcomes. nih.gov The specific p38 MAPK inhibitor VX-745 has been shown to inhibit the secretion of interleukin 6 (IL-6) and vascular endothelial growth factor (VEGF) in bone marrow stromal cells (BMSCs), which support myeloma cell growth. nih.gov Importantly, this inhibition can disrupt the paracrine growth of MM cells within the bone marrow environment and overcome cell adhesion-related drug resistance. nih.gov The p38α/β isoforms, in particular, are considered important for the development and progression of MM. nih.gov

Breast Cancer: The role of p38 MAPK in breast cancer is complex, with evidence supporting both tumor-suppressive and pro-metastatic functions. nih.govnih.gov High levels of p38 activity have been linked to poor prognosis. aacrjournals.org Systemic administration of p38α/β inhibitors has been shown to reduce both primary tumor growth and metastasis in breast carcinoma models. oncotarget.com Inactivation of p38 MAPK signaling in metastatic breast cancer cells reduces tumor growth and metastasis, partly by decreasing tumor blood-vessel density. oncotarget.com Mechanistically, p38 controls the expression of pro-angiogenic factors like VEGFA and IL8. oncotarget.com Conversely, some studies report that p38 activation in breast cancer cells can inhibit tumor metastasis. nih.gov

Ovarian Cancer: The p38α isoform is required for the metabolism and survival of ovarian cancer cells. nih.gov Blockade of p38α with the inhibitor SB202190 induces autophagy and reduces the growth and viability of ovarian cancer cell lines, including OVCAR-3, A2780, and SKOV-3. nih.gov This effect appears to be mediated by a shift from HIF1α-dependent to FoxO3A-dependent transcription. nih.gov The p38 MAPK pathway is also implicated in drug resistance in ovarian cancer; it can be activated by chemotherapeutic agents and participate in DNA damage repair, leading to resistance. nih.gov

Lung Cancer: In lung cancer, p38 MAPK signaling has been implicated in tumor progression. mdpi.comimrpress.com High levels of p38 are correlated with poor survival in patients with lung adenocarcinoma. mdpi.com The pathway plays a role in transforming the tumor stroma into a pro-tumorigenic environment. imrpress.com However, the therapeutic outcome of p38 inhibition can be complex, as some studies combining p38 inhibitors with chemotherapy have reported an acceleration of tumor growth. mdpi.com

| Cancer Type | Role of p38α MAPK | Effect of Inhibition | Key Research Findings |

|---|---|---|---|

| Glioblastoma | Oncogenic factor, promotes progression and chemoresistance. nih.govresearchgate.net | Potential therapeutic strategy to induce cell death. nih.gov | p38 activation is correlated with tumor grade and invasion. nih.gov |

| Multiple Myeloma | Constitutively active, promotes growth and drug resistance. nih.govnih.gov | Inhibits paracrine growth and overcomes drug resistance. nih.gov | Inhibitor VX-745 blocks IL-6 and VEGF secretion from BMSCs. nih.gov |

| Breast Cancer | Dual role; can promote progression, metastasis, and therapy resistance. aacrjournals.orgnih.govoncotarget.com | Reduces tumor growth and metastasis in some models. oncotarget.com | Controls expression of pro-angiogenic factors like VEGFA and IL8. oncotarget.com |

| Ovarian Cancer | Required for cell metabolism, survival, and drug resistance. nih.govnih.gov | Induces autophagy, reduces growth and viability. nih.gov | Inhibitor SB202190 shifts transcription from HIF1α to FoxO3A. nih.gov |

| Lung Cancer | Promotes tumor progression and a pro-tumorigenic stroma. mdpi.comimrpress.com | Synergistic antitumor effects with MEK inhibitors in some models. mdpi.com | High p38 levels correlate with poor survival in adenocarcinoma. mdpi.com |

| Pancreatic Cancer | Isoform-specific; p38α can be pro-tumorigenic, p38β may act as a promoter. iiarjournals.orgnih.gov | p38α blockade shows anti-tumor effect; p38β inhibition may be promising. iiarjournals.orgnih.gov | p38 signaling promotes stromal inflammation and chemoresistance via IL1α. aacrjournals.org |

Combination Therapy Strategies

Given the central role of p38 MAPK in stress responses and survival pathways, its inhibition is being widely explored in combination with other therapeutic agents to enhance efficacy and overcome resistance.

In pancreatic cancer, inhibiting p38 MAPK can suppress tumor cell-derived IL1α, which in turn attenuates the inflammatory stroma and immunosuppressive tumor microenvironment, thereby overcoming resistance to chemotherapy. aacrjournals.org Combining a p38β-directed therapy with standard chemotherapy like gemcitabine (B846) may be a promising strategy, whereas non-specific p38 inhibition might reduce patient response. iiarjournals.org

In breast cancer, the p38 pathway's role in mediating resistance to DNA-damaging chemotherapies suggests that p38 inhibitors could sensitize tumor cells to these treatments. aacrjournals.org Similarly, in hepatocellular carcinoma, combining the multi-kinase inhibitor sorafenib (B1663141) with p38 MAPK inhibition shows promise for overcoming therapy resistance. aacrjournals.org

For lung cancer, combining the MEK inhibitor selumetinib (B1684332) with the p38 inhibitor ralimetinib (B1684352) has demonstrated synergistic antitumor effects in KRAS-mutant non-small cell lung cancer (NSCLC) cells. mdpi.com In spinal muscular atrophy (SMA), a neurodegenerative disease, pharmacological inhibition of p38 MAPK with a compound like MW150 synergizes with SMN-inducing drugs to improve motor function and survival in mouse models through neuroprotective effects. researchgate.net

The rationale for these combination strategies often lies in targeting multiple, interconnected signaling pathways that cancer cells use to survive and proliferate. For example, blocking both the p38 and ERK pathways, which can have opposing or cooperative roles depending on the context, represents a potential therapeutic approach. imrpress.comnews-medical.net

Research Methodologies and Experimental Models for P38 Alpha Mapk in 1 Investigation

In Vitro Assays

In vitro assays are fundamental to characterizing the direct interaction between p38-alpha MAPK-IN-1 and its target enzyme, as well as its downstream cellular consequences.

Enzyme activity assays are the primary method for quantifying the inhibitory potency of this compound against its target, the p38α MAPK. These assays measure the inhibitor's ability to block the kinase's function, which is to phosphorylate a substrate. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these experiments.

Kinase Inhibition Assays: These assays directly measure the phosphorylation of a specific substrate by the p38α kinase in the presence of varying concentrations of the inhibitor. A common approach involves immunoprecipitating the active, phosphorylated form of p38 MAPK from cell lysates and then performing an in vitro kinase assay using a known substrate, such as the Activating Transcription Factor 2 (ATF2) fusion protein. nih.govsigmaaldrich.comcellsignal.com The level of substrate phosphorylation is typically detected via immunoblotting with a phospho-specific antibody. sigmaaldrich.comcellsignal.com Luminescent-based assays, such as the ADP-Glo™ Kinase Assay, offer another method by quantifying the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity. promega.com

Homogeneous Time-Resolved Fluorescence (HTRF): This assay technology is a highly sensitive, cell-based method used to detect the phosphorylated form of p38 MAPK. revvity.com HTRF assays for this compound have demonstrated an IC₅₀ value of 5500 nM. selleckchem.comadooq.commedchemexpress.com The assay provides a quantitative measure of target engagement within a cellular environment and compares favorably in sensitivity to traditional methods like Western Blot. revvity.com

EFC Displacement Assay: An EFC (Enzyme Fragment Complementation) displacement assay has also been utilized to determine the binding affinity of this compound. This particular method yielded an IC₅₀ value of 2300 nM for the compound. selleckchem.comadooq.commedchemexpress.com

Table 1: IC₅₀ Values for p38 MAPK Inhibitors from In Vitro Assays

| Compound | Assay Type | IC₅₀ Value (nM) | Reference |

|---|---|---|---|

| This compound | EFC Displacement Assay | 2300 | selleckchem.comadooq.commedchemexpress.com |

| This compound | HTRF Assay | 5500 | selleckchem.comadooq.commedchemexpress.com |

| p38 MAPK-IN-1 (Compound 4) | Kinase Assay | 68 | medchemexpress.com |

To understand the effects of this compound in a biological context, various cell culture models are employed. The choice of cell type is critical, as the p38 MAPK pathway's role can be stimulus- and cell-type-specific. nih.govnih.gov

Immortalized Cell Lines: These are standard tools for p38 MAPK pathway research. Commonly used lines include HeLa (human cervical cancer), RAW 264.7 (mouse macrophage), THP-1 (human monocytic), SW1353 (human chondrosarcoma), NIH-3T3 (mouse fibroblast), and various B-cell lymphoma and head and neck squamous cell carcinoma (HNSCC) cell lines. cellsignal.comrevvity.comnih.govmesoscale.comnih.govnih.gov These lines provide reproducible systems to study inhibitor effects on cell signaling, proliferation, and cytokine production.

Primary Cells: Primary cells, such as rat aortic smooth muscle cells, are isolated directly from tissue and offer a model that more closely represents the in vivo state. nih.gov They are valuable for studying the physiological relevance of p38 MAPK inhibition.

These techniques are used to dissect the impact of this compound on specific events within the signaling cascade.

Western Blot: This is the most prevalent method for analyzing the p38 MAPK pathway. ptglab.com It is used to detect changes in the phosphorylation status of key proteins. Researchers measure the levels of dually phosphorylated p38 MAPK (at Thr180 and Tyr182), which indicates its activation state. nih.govnih.govnih.gov Additionally, Western blotting quantifies the phosphorylation of downstream substrates, including ATF2 and Heat Shock Protein 27 (HSP27), to confirm that the inhibitor is blocking the kinase's activity in the cell. nih.govmesoscale.comnih.gov

Immunofluorescent Imaging: This microscopic technique visualizes the location of proteins within the cell. Upon activation, p38 MAPK can translocate from the cytoplasm to the nucleus. nih.govsigmaaldrich.com Immunofluorescent imaging allows researchers to observe this translocation and how it is affected by inhibitors like this compound, providing spatial information that complements the quantitative data from Western blots. sigmaaldrich.com

The p38 MAPK pathway regulates gene expression at both the transcriptional and post-transcriptional levels. proquest.com

RT-PCR: Quantitative reverse transcription PCR (qRT-PCR) is used to measure changes in the mRNA levels of genes that are targets of the p38 pathway. nih.govnih.gov This helps determine if this compound affects the transcription of specific inflammatory or stress-response genes.

mRNA Stability Analysis: A crucial function of the p38 MAPK pathway is to stabilize certain mRNAs, particularly those containing AU-rich elements (AREs) in their 3'-untranslated regions, such as the mRNAs for TNF-α and c-fos. nih.govportlandpress.comnih.gov The pathway, through its substrate MK2, can phosphorylate ARE-binding proteins like Tristetraprolin (TTP), preventing them from targeting the mRNA for degradation. researchgate.net Investigating the effect of this compound on the half-life of these mRNAs is essential for understanding its full mechanism of action. biorxiv.org

Understanding the physical interactions between p38α MAPK and its binding partners is key to comprehending its regulation and function.

Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that are in a complex with p38α MAPK within the cell. For instance, the interaction between p38α and its downstream kinase substrate, MK2, is a well-established physiological complex that can be studied using Co-IP. nih.gov By performing Co-IP in the presence and absence of this compound, researchers can determine if the inhibitor disrupts these crucial protein-protein interactions. Proximity-dependent labeling techniques, which use biotinylation to tag nearby proteins, represent a more advanced approach to comprehensively map the p38α interactome. nih.gov

High Content Screening (HCS) integrates automated cellular imaging with powerful software for quantitative analysis, enabling the simultaneous measurement of multiple parameters in a single assay. sigmaaldrich.com For profiling p38 inhibitors, HCS can be used to concurrently assess p38 phosphorylation, its nuclear translocation, and the phosphorylation of downstream targets like HSP27. mesoscale.comsigmaaldrich.com This provides a detailed, multiparametric profile of the cellular response to this compound, offering deeper insight than single-endpoint assays. mesoscale.com

In Vivo Experimental Models

In vivo models are indispensable for understanding the biological effects of this compound in a complex, whole-organism system. These models bridge the gap between initial biochemical assays and potential clinical applications.

The study of the p38α MAPK pathway has been significantly advanced through the use of genetically modified mice. Since a complete knockout of the Mapk14 gene (which encodes p38α) results in embryonic lethality due to defects in placental development, researchers utilize conditional knockout (KO) models. medchemexpress.comresearchgate.netnih.govnih.gov These models allow for the deletion of the Mapk14 gene in specific cell types or at particular developmental stages, thereby circumventing the lethality and enabling a detailed analysis of p38α's function in adult tissues.

For instance, to study the role of p38α in inflammatory diseases, mice with a conditional deletion of p38α in myeloid cells or epithelial cells have been generated. medchemexpress.com These models are crucial for determining if the therapeutic effects of an inhibitor like this compound are due to its action in immune cells, tissue-specific cells, or both. Similarly, generating mice with dominant-negative mutations in the activating phosphorylation sites of p38α (T180A and Y182F) creates a model of attenuated p38 signaling, which can be used to study the long-term consequences of pathway inhibition in processes like aging and tumorigenesis without the use of a chemical inhibitor. youtube.com

| Model Type | Genetic Modification | Purpose | Relevant Findings for p38α Pathway |

| Full Knockout | Deletion of Mapk14 gene | Determine fundamental role | Embryonic lethal, indicating essential role in development. medchemexpress.comresearchgate.net |

| Conditional Knockout | Cre-Lox system to delete Mapk14 in specific tissues (e.g., myeloid cells, hepatocytes) | Investigate tissue-specific functions of p38α | Reveals roles in inflammation, tissue homeostasis, and tumor progression. medchemexpress.comnih.gov |

| Knock-in Mutant | Point mutations at phosphorylation sites (e.g., T180A/Y182F) | Mimic inhibited p38α state | Reduces aging-dependent phenotypes without increasing cancer risk. youtube.com |

| Double Knockout | Deletion of Mapk14 (p38α) and Mapk11 (p38β) | Study functional redundancy | Reveals overlapping and specific roles in embryonic development, particularly cardiovascular. researchgate.netnih.gov |

Pharmacological models involve inducing a disease state in an animal and then administering an inhibitor to assess its therapeutic effect. These models are critical for evaluating the potential of a compound like this compound.

In the context of inflammatory diseases, common models include:

LPS-induced Endotoxic Shock: Mice are treated with lipopolysaccharide (LPS) to induce a systemic inflammatory response. Inhibition of p38α is expected to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby increasing survival. medchemexpress.comacs.org

Collagen-Induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis. Treatment with a p38α inhibitor would be assessed for its ability to reduce joint inflammation, swelling, and destruction. medchemexpress.com

Disease Models of Neurodegeneration: In models of diseases like Parkinson's or Alzheimer's, which have a neuroinflammatory component, transgenic mice overexpressing proteins like α-synuclein are used. wikipedia.orgmdpi.comoncotarget.com An inhibitor would be evaluated for its capacity to reduce neuroinflammation, ameliorate synaptic deficits, and improve motor function. wikipedia.orgoncotarget.com

In these models, the efficacy of this compound would be compared against well-characterized p38 inhibitors such as SB203580 or PH797804. wikipedia.orgiiarjournals.orgnih.gov

To investigate the anti-cancer potential of this compound, tumor models are essential.

Xenograft Models: These models involve the implantation of human cancer cells into immunodeficient mice. researchgate.net For example, human multiple myeloma, colon cancer, or prostate cancer cell lines can be injected subcutaneously to form tumors. oncotarget.comiiarjournals.orgmdpi.com The effect of the inhibitor on tumor growth, proliferation, and survival is then measured. iiarjournals.orgmdpi.com Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into a mouse, are increasingly used as they better recapitulate the heterogeneity of human tumors. iiarjournals.orgnih.gov

Syngeneic Models: These models use mouse tumor cell lines that are implanted into immunocompetent mice of the same genetic background. A key advantage is the presence of a fully functional immune system, which is critical for evaluating immunomodulatory effects of cancer therapies. Models like the MC38 colon adenocarcinoma are responsive to immune checkpoint inhibitors and would be suitable for testing if this compound can alter the tumor microenvironment or enhance anti-tumor immunity.

Across all in vivo models, a panel of markers and phenotypes is assessed to quantify the biological effects of this compound.

Biochemical Markers: The primary marker is the level of phosphorylated (activated) p38 MAPK in the target tissue to confirm target engagement. wikipedia.orgmdpi.com Downstream effects are measured by quantifying levels of inflammatory cytokines (TNF-α, IL-1β, IL-6), matrix metalloproteinases (MMPs), and other signaling proteins (e.g., STAT3, Hsp27). medchemexpress.comoncotarget.comiiarjournals.orgmdpi.com

Histological and Cellular Phenotypes: Tissue samples are analyzed for changes in cellularity, inflammation, and tissue damage. In cancer models, this includes assessing cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay). iiarjournals.org

| Model Category | Example Model | Key Assessments |

| Inflammatory Disease | Collagen-Induced Arthritis (CIA) | Joint swelling, histological score, serum levels of TNF-α and IL-6. medchemexpress.com |

| Cancer | Human Colon Tumor PDX | Tumor volume, animal survival, Ki-67 (proliferation), cleaved caspase-3 (apoptosis), p-p38 levels. iiarjournals.orgnih.gov |

| Neurodegeneration | α-synuclein Transgenic Mouse | Motor performance (e.g., rotarod test), synaptic protein levels, microglial activation, α-synuclein accumulation. wikipedia.orgoncotarget.com |

Structural Biology and Computational Approaches

Structural and computational studies are performed in parallel with in vivo experiments to understand how this compound interacts with its target at a molecular level.

The interaction between an inhibitor and p38α MAPK is key to its function. This compound is identified as an inhibitor with an IC₅₀ of 2300 nM in an EFC displacement assay and 5500 nM in an HTRF assay. medchemexpress.com The goal of structural studies is to explain this activity.

Crystallography: The gold standard is to obtain a crystal structure of p38α in complex with the inhibitor. This reveals the precise binding mode, the conformation of the protein, and the specific amino acid residues involved in the interaction. nih.gov For p38α, inhibitors can bind to the ATP-binding site in different protein conformations (e.g., DFG-in or DFG-out), and crystallography can distinguish these modes.

Computational Docking: In the absence of a crystal structure, computational docking is used to predict the binding pose of this compound within the known structure of the p38α binding site (e.g., PDB codes 1P38, 1A9U). These simulations score different poses based on factors like electrostatic and van der Waals interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted binding pose over time. These simulations model the dynamic nature of the protein and can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For Type I inhibitors, a critical hydrogen bond interaction with the hinge region residue Met109 is often observed. Computational analysis can predict whether this compound achieves this and other favorable interactions within the hydrophobic regions of the ATP-binding site.

| Technique | Purpose | Predicted Interactions for a p38α Inhibitor |

| X-ray Crystallography | Determine the 3D structure of the protein-ligand complex. | Precise orientation in the binding pocket, conformation of DFG motif, specific residue contacts. nih.gov |

| Molecular Docking | Predict the preferred binding mode of the inhibitor. | Identifies potential hydrogen bonds (e.g., with hinge residue Met109) and hydrophobic interactions. |

| Molecular Dynamics | Evaluate the stability of the predicted complex over time. | Assesses the durability of key interactions and conformational flexibility of the protein upon binding. |

Conformational Dynamics Analysis

An extensive review of scientific literature and databases did not yield specific studies focused on the conformational dynamics analysis of p38-alpha mitogen-activated protein kinase (MAPK) when in complex with the specific inhibitor This compound . While the conformational dynamics of p38-alpha MAPK have been extensively studied with a variety of other inhibitors, research detailing the specific molecular motions and structural changes induced by This compound is not publicly available.

The study of conformational dynamics is crucial for understanding how an inhibitor affects the protein's function. Techniques such as molecular dynamics (MD) simulations and nuclear magnetic resonance (NMR) spectroscopy are typically employed to investigate these dynamic changes. Such studies provide insights into the flexibility of different regions of the protein, such as the activation loop and the hinge region, upon inhibitor binding. They can also reveal allosteric effects, where binding at one site influences the conformation and activity at a distant site on the protein.

In the broader context of p38-alpha MAPK, inhibitors are known to stabilize distinct conformational states. For instance, type I inhibitors generally bind to the active (DFG-in) conformation of the kinase, while type II inhibitors bind to and stabilize an inactive (DFG-out) conformation. mdpi.comnih.gov These different binding modes have significant implications for the inhibitor's selectivity and mechanism of action.

Given the lack of specific data for This compound , a detailed analysis of its impact on the conformational dynamics of p38-alpha MAPK cannot be provided at this time. Future research, including crystallography, MD simulations, and NMR studies, would be necessary to elucidate the specific interactions and dynamic changes induced by this compound.

Challenges, Limitations, and Future Perspectives in P38 Alpha Mapk in 1 Research

Historical Challenges with p38 MAPK Inhibitors in Clinical Translation

The initial promise of p38 MAPK inhibitors as broad-spectrum anti-inflammatory agents has been tempered by their performance in clinical settings. nih.gov A significant number of compounds have failed to progress beyond early-phase trials, highlighting critical hurdles that need to be overcome. nih.gov

Efficacy Limitations and Tachyphylaxis

Beyond toxicity, the clinical efficacy of many p38 MAPK inhibitors has been disappointing. nih.gov A particularly challenging phenomenon observed is tachyphylaxis, where an initial positive response to the drug is followed by a rapid loss of efficacy over time. nih.govresearchgate.net This has been a significant issue in clinical trials for chronic inflammatory conditions such as rheumatoid arthritis and Crohn's disease. nih.govhcplive.comnih.gov For example, in a trial of BIRB-796 for Crohn's disease, a transient, dose-dependent decrease in C-reactive protein (an inflammatory marker) was seen after one week, but this effect was not sustained. nih.gov Similarly, studies of SCIO-469 in rheumatoid arthritis showed a transient reduction in acute phase reactants. nih.gov The reasons for this tachyphylaxis are not fully understood but may involve the activation of compensatory signaling pathways. researchgate.net

Insufficient Selectivity and Off-Target Effects

The kinase family is large and many kinases share structural similarities in their ATP-binding pockets. This makes the development of highly selective inhibitors challenging. nih.gov Many early p38 MAPK inhibitors were found to inhibit other kinases, leading to off-target effects that could contribute to both toxicity and a complex pharmacological profile. nih.govnih.gov For example, the widely used research inhibitor SB203580 has been shown to inhibit other kinases such as RIP2, GAK, and CK1 with similar or even greater potency than its intended target. researchgate.net The allosteric inhibitor BIRB-796, despite its different mechanism of action, also demonstrated inhibition of several other kinases. nih.gov This lack of selectivity can confound the interpretation of clinical results and contribute to unforeseen adverse events.

| Compound | Primary Target | Disease Indication in Trials | Observed Challenges |

|---|---|---|---|

| Neflamapimod (VX-745) | p38α/β | Rheumatoid Arthritis, Alzheimer's Disease | Hepatotoxicity (elevated liver enzymes) at higher doses. nih.govmdpi.comjpreventionalzheimer.com |

| BIRB-796 (Doramapimod) | p38 (all isoforms) | Crohn's Disease, Rheumatoid Arthritis | Hepatotoxicity, lack of sustained efficacy (tachyphylaxis). nih.govnih.gov |

| SCIO-469 (Talmapimod) | p38α | Rheumatoid Arthritis | Limited efficacy, hepatotoxicity, transient decrease in acute phase reactants. nih.gov |

| Ralimetinib (B1684352) (LY2228820) | p38α/β | Advanced Cancer | Common adverse events including rash and fatigue. aacrjournals.org |

Strategies for Developing Improved p38α MAPK Inhibitors

In response to the historical challenges, researchers have focused on developing new generations of p38α MAPK inhibitors with improved properties. These strategies aim to enhance selectivity, increase potency, and explore alternative mechanisms of inhibition to mitigate the problems of toxicity and limited efficacy.

Enhanced Selectivity and Potency Design

A key focus of modern drug design is to create inhibitors that are highly selective for p38α over other kinases, including other p38 isoforms. nih.gov This can be achieved through structure-based drug design, which utilizes the three-dimensional structure of the p38α protein to design molecules that fit precisely into its active site. researchgate.net By targeting unique features of the p38α ATP-binding pocket, it is possible to design inhibitors that have a much lower affinity for other kinases, thereby reducing the potential for off-target effects. nih.govresearchgate.net For example, the development of inhibitors that form specific interactions with the "gatekeeper" residue in the p38α active site has been a successful strategy for achieving selectivity against the γ and δ isoforms, which have a bulkier residue at this position. nih.gov The goal is to develop compounds with high potency against p38α, allowing for lower therapeutic doses and potentially reducing the risk of dose-dependent toxicities. nih.gov

Exploration of Allosteric and Non-ATP Competitive Inhibitors

To overcome the limitations of traditional ATP-competitive inhibitors, which target the highly conserved ATP-binding pocket, there has been a growing interest in allosteric and non-ATP competitive inhibitors. columbia.edunih.gov These inhibitors bind to sites on the kinase that are distinct from the ATP-binding site. nih.govplos.org

Allosteric inhibitors , such as BIRB-796, bind to a site that induces a conformational change in the kinase, locking it in an inactive state. columbia.edunih.govresearchgate.net This mechanism can offer greater selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket. plos.org

Targeted Delivery Systems (e.g., Tissue-Specific Delivery)

While kinase inhibitors like p38-alpha MAPK-IN-1 can be designed with high selectivity for their molecular target, they often lack cellular or tissue specificity. nih.gov This can lead to off-target effects and limit therapeutic efficacy. Consequently, a significant research frontier is the development of targeted delivery systems to concentrate the inhibitor at the site of pathology, thereby enhancing its effectiveness and improving its safety profile. nih.govnih.gov

Strategies under investigation involve encapsulating p38 inhibitors within nanocarriers or conjugating them to tissue-specific ligands. nih.govfbbva.es These approaches aim to create local drug depots in specific organs while avoiding healthy tissues. nih.gov For instance, nanoparticle-based systems are being explored for brain-exclusive delivery of p38 MAPK inhibitors for conditions like Alzheimer's disease, aiming to mitigate side effects that could arise from systemic inhibition. fbbva.es

Key Targeted Delivery Approaches for Kinase Inhibitors:

| Delivery System | Description | Research Example | Citation |